![molecular formula C8H7N3OS B1454630 4-(1,3,4-Thiadiazol-2-yloxy)aniline CAS No. 1344100-60-2](/img/structure/B1454630.png)
4-(1,3,4-Thiadiazol-2-yloxy)aniline
Overview
Description
4-(1,3,4-Thiadiazol-2-yloxy)aniline is a chemical compound with the CAS Number: 1344100-60-2 and a linear formula of C8H7N3OS . It has a molecular weight of 193.23 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes 4-(1,3,4-Thiadiazol-2-yloxy)aniline, has been reported in various studies . The synthesis often involves the use of starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one .Molecular Structure Analysis
The InChI code for 4-(1,3,4-Thiadiazol-2-yloxy)aniline is 1S/C8H7N3OS/c9-6-1-3-7(4-2-6)12-8-11-10-5-13-8/h1-5H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(1,3,4-Thiadiazol-2-yloxy)aniline is a solid compound with a melting point between 90 - 93 degrees Celsius .Scientific Research Applications
Anticancer Activity
Compounds containing the 1,3,4-thiadiazole ring have been synthesized and evaluated for their anticancer potential . The newly synthesized conjugates were tested against MCF-7 cell lines . Some of these compounds have shown comparable efficacy, within the IC50 range (1 to 7 μM), when compared with doxorubicin, a reference drug .
Antimicrobial Activity
These compounds have also been investigated for their antimicrobial activity . The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
Antioxidant Potential
The antioxidant potential of these compounds has been explored . The antioxidant evaluation was performed using the DPPH assay and the screening results revealed that some derivatives were potent antioxidants .
Anti-Inflammatory Properties
Derivatives of 1,3,4-thiadiazole compounds have been known to exhibit anti-inflammatory properties .
Antiviral Activity
1,3,4-thiadiazole derivatives have been reported to exhibit antiviral activity .
Analgesic Properties
These compounds have also been known to exhibit analgesic properties .
Anticonvulsant Activity
1,3,4-thiadiazole derivatives have been reported to exhibit anticonvulsant activity .
Antidepressant Activity
The antidepressant activity of these compounds is usually explored by the forced swim test .
Safety And Hazards
Future Directions
While specific future directions for 4-(1,3,4-Thiadiazol-2-yloxy)aniline are not mentioned in the available literature, research on 1,3,4-thiadiazole derivatives continues to be a topic of interest due to their wide range of biological activities . Future research could focus on further exploring the biological activities of these compounds and developing more effective and less toxic derivatives .
properties
IUPAC Name |
4-(1,3,4-thiadiazol-2-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-6-1-3-7(4-2-6)12-8-11-10-5-13-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJQHEBFJPLRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Thiadiazol-2-yloxy)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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